L-Ccg-I
描述
L-CCG-I,也称为(2S,1’S,2’S)-2-(羧基环丙基)甘氨酸,是一种合成有机化合物,是II组代谢型谷氨酸受体的强效激动剂。它是一种L-谷氨酸的构象受限类似物,L-谷氨酸是中枢神经系统中主要的兴奋性神经递质。由于this compound能够选择性激活代谢型谷氨酸受体,因此在科学研究中得到广泛应用。
科学研究应用
L-CCG-I具有广泛的科学研究应用,包括:
化学: 用作研究代谢型谷氨酸受体结构-活性关系的工具。
生物学: 用于神经传递和突触可塑性的研究。
医药: 研究其在神经和精神疾病中的潜在治疗作用。
工业: 用于开发针对代谢型谷氨酸受体的药物。
作用机制
L-CCG-I通过作为II组代谢型谷氨酸受体的激动剂发挥作用,具体来说是mGluR2和mGluR3。this compound与这些受体结合后,会诱导构象变化,激活细胞内信号通路。这种激活会导致腺苷酸环化酶的抑制,从而导致环AMP水平降低。 下游效应包括调节神经递质释放和突触可塑性 .
生化分析
Biochemical Properties
L-Ccg-I plays a significant role in biochemical reactions, particularly as it interacts with the mGluR2 receptor . This interaction is characterized by its high potency, with an EC50 value of 0.3 nM . The nature of this interaction involves the binding of this compound to the receptor, which triggers a series of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the mGluR2 receptor . By acting as a potent agonist for this receptor, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the mGluR2 receptor . This binding leads to the activation of the receptor, which in turn triggers changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its potent agonistic activity on the mGluR2 receptor, it is likely that this compound exhibits stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent activity as an mGluR2 agonist, it is likely that varying dosages of this compound would result in different levels of receptor activation and subsequent cellular responses .
Metabolic Pathways
As an agonist for the mGluR2 receptor, it is likely that this compound interacts with various enzymes and cofactors associated with this receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by its interactions with the mGluR2 receptor . The binding of this compound to this receptor may influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with the mGluR2 receptor . These interactions may direct this compound to specific compartments or organelles within the cell .
准备方法
合成路线和反应条件
L-CCG-I的合成涉及(2S,1’S,2’S)-2-(羧基环丙基)甘氨酸的对映选择性合成。一种常见的合成路线包括使用手性助剂来获得所需的立体化学。反应条件通常涉及使用保护基、选择性脱保护和环丙烷化反应。 例如,合成可能从保护氨基开始,然后对受保护的氨基酸进行环丙烷化,最后脱保护得到this compound .
工业生产方法
This compound的工业生产可能涉及类似的合成路线,但规模更大。使用自动化合成和纯化技术可以提高生产过程的效率和产量。此外,优化反应条件,如温度、压力和溶剂选择,可以进一步提高合成的可扩展性。
化学反应分析
反应类型
L-CCG-I会发生各种类型的化学反应,包括:
氧化: this compound可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将this compound转化为其还原形式。
取代: this compound可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 常用的还原剂包括硼氢化钠或氢化锂铝。
取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,this compound的氧化可能产生氧代衍生物,而还原可能产生该化合物的还原形式。
相似化合物的比较
类似化合物
DCG-IV: 另一种II组代谢型谷氨酸受体激动剂,与L-CCG-I相比,它含有一个额外的羧基。
γ-羧基-L-谷氨酸: 一种具有类似受体活性但结构特征不同的化合物。
This compound的独特性
This compound的独特之处在于它对II组代谢型谷氨酸受体具有高度选择性和效力。它构象受限的结构允许精确地激活这些受体,使其成为研究的有力工具。 此外,this compound调节神经传递和突触可塑性的能力将其与其他类似化合物区分开来 .
属性
IUPAC Name |
(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-HZLVTQRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017616 | |
Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-93-9 | |
Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-CCG-I?
A1: this compound primarily targets group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with its target receptors?
A2: this compound acts as an agonist at group II mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the primary downstream effects of this compound binding to group II mGluRs?
A3: Activation of group II mGluRs by this compound primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can have various downstream effects, including modulation of ion channel activity, neurotransmitter release, and neuronal excitability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does this compound interact with other glutamate receptor subtypes?
A4: While this compound exhibits high selectivity for group II mGluRs, at higher concentrations, it can interact with other mGluR subtypes, particularly some group III mGluRs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It does not interact significantly with ionotropic glutamate receptors. []
Q5: How does the activation of group II mGluRs by this compound affect neuronal activity?
A5: The activation of group II mGluRs by this compound typically leads to a decrease in neuronal excitability. This can manifest as a reduction in the frequency of spontaneous neuronal firing [], depression of synaptic transmission [], and inhibition of epileptiform bursting activity. []
Q6: What role do G-proteins play in the downstream signaling of this compound?
A6: this compound's activation of group II mGluRs engages G-proteins, particularly Gi/Go proteins. This interaction is essential for downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels. Studies utilizing pertussis toxin (PTX), which inactivates Gi/Go proteins, have demonstrated a loss of this compound's effects, highlighting the critical role of these G-proteins. [, , ]
Q7: What is the molecular formula and weight of this compound?
A7: While the papers provided do not explicitly state the molecular formula and weight, this compound ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine) has the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol.
Q8: Is there any information available on the spectroscopic data of this compound in these research papers?
A8: The provided research papers primarily focus on the pharmacological characterization and effects of this compound. They do not provide detailed spectroscopic data such as NMR, IR, or mass spectrometry.
Q9: Do the provided research papers discuss material compatibility and stability of this compound under various conditions?
A9: The research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility, stability under various conditions like temperature, pH, and storage is not extensively discussed.
Q10: Does this compound exhibit any catalytic properties?
A10: this compound primarily acts as a ligand for metabotropic glutamate receptors and does not possess inherent catalytic properties based on the provided research.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro models, including cultured neurons from rat spinal cord [], hippocampal slices [], striatal slices [], and cells expressing recombinant mGluR subtypes [, ], have been utilized to investigate this compound's effects.
Q12: What in vivo models have been used to study the effects of this compound?
A12: Researchers have employed in vivo models like amygdala-kindled rats [, , ] and anesthetized monkeys [] to study the effects of this compound in the context of epilepsy, pain processing, and other neurological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。